2-Acetamino-5-thiocyanatothiazole
Overview
Description
2-Acetamino-5-thiocyanatothiazole is a heterocyclic compound that features a thiazole ring substituted with acetamino and thiocyanato groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamino-5-thiocyanatothiazole typically involves the reaction of 2-aminothiazole with acetic anhydride and potassium thiocyanate. The reaction proceeds under mild conditions, often in the presence of a catalyst such as nano-BF3/SiO2, which enhances the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, where the reactants are combined in a single reaction vessel. This method is efficient and cost-effective, making it suitable for large-scale production. The use of heterogeneous catalysts, such as nano-BF3/SiO2, allows for the reuse of the catalyst and minimizes waste .
Chemical Reactions Analysis
Types of Reactions
2-Acetamino-5-thiocyanatothiazole undergoes various chemical reactions, including:
Oxidation: The thiocyanato group can be oxidized to form sulfonyl derivatives.
Reduction: The acetamino group can be reduced to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-Acetamino-5-thiocyanatothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of dyes, fungicides, and biocides
Mechanism of Action
The mechanism of action of 2-Acetamino-5-thiocyanatothiazole involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: Inhibits bacterial cell wall synthesis by binding to key enzymes involved in the process.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-thiocyanatothiazole
- 2-Acetamino-4-thiocyanatothiazole
- 2-Acetamino-5-nitrothiazole
Uniqueness
2-Acetamino-5-thiocyanatothiazole is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it exhibits higher potency in antimicrobial and anticancer assays, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(2-acetamido-1,3-thiazol-5-yl) thiocyanate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS2/c1-4(10)9-6-8-2-5(12-6)11-3-7/h2H,1H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHQYUYWCFYKRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)SC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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